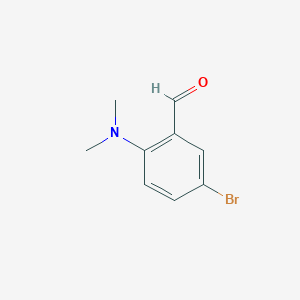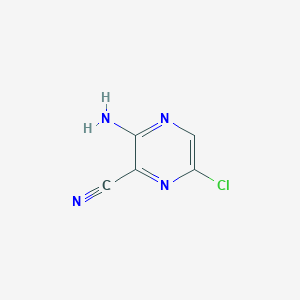
3-Chloro-5-hydroxybenzaldehyde
Vue d'ensemble
Description
3-Chloro-5-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO2 . It has a molecular weight of 156.57 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and an aldehyde group . The compound has a density of 1.4±0.1 g/cm3 .Physical And Chemical Properties Analysis
3-Chloro-5-hydroxybenzaldehyde has a boiling point of 268.3±20.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 52.7±3.0 kJ/mol . The flash point is 116.1±21.8 °C . The index of refraction is 1.632 . The molar refractivity is 39.8±0.3 cm3 . The polar surface area is 37 Å2 . The polarizability is 15.8±0.5 10-24 cm3 . The surface tension is 54.7±3.0 dyne/cm . The molar volume is 111.5±3.0 cm3 .Applications De Recherche Scientifique
Application 1: Chiral Stationary Phase for Multi-mode HPLC
- Summary of the Application : 3-Chloro-5-hydroxybenzaldehyde is used in the synthesis of a new type of β-cyclodextrin-bonded chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). This CSP exhibits excellent separation selectivity for aromatic positional isomers and enantiomers of a wide range of chiral drug compounds .
- Methods of Application/Experimental Procedures : The new stationary phase was synthesized by reacting CD-HPS with excess 3-chloro-5-methylphenyl isocyanate in anhydrous pyridine . The chromatographic performance of the packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline and enantiomers of some chiral drug compounds .
- Results/Outcomes : The results showed that the new stationary phase exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds .
Application 2: Antibacterial Agent
- Summary of the Application : 3-Chloro-5-hydroxybenzaldehyde, also known as 3-chloro-5-fluorosalicylaldehyde, has been studied for its antibacterial characteristics .
- Methods of Application/Experimental Procedures : The compound can be synthesized by the formylation of 2-chloro-4-fluorophenol with chloroform through reflux with concentrated NaOH(aq) .
- Results/Outcomes : The compound has been found to play an important role in the synthesis of novel antimicrobial complexes .
Safety And Hazards
3-Chloro-5-hydroxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .
Propriétés
IUPAC Name |
3-chloro-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJENCCAVAIAGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619815 | |
| Record name | 3-Chloro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-hydroxybenzaldehyde | |
CAS RN |
1829-33-0 | |
| Record name | 3-Chloro-5-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)







